Cas no 162548-73-4 (4,6-Difluoro-1-indanone)
4,6-Difluoro-1-indanone Chemical and Physical Properties
Names and Identifiers
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- 4,6-Difluoroindan-1-one
- 10037 4,6-DIFLUORO INDAN-1-ONE
- 4,6-Difluoro-2,3-dihydro-1H-inden-1-one
- 4,6-difluoro-2,3-dihydroinden-1-one
- 4,6-difluoro-1-indanone
- 4,6-DIFLUORO-INDAN-1-ONE
- 4,6-DIFLUOROINDANE-1-ONE
- 4,6-Difluoroindan-1-one98%
- 4,6-Difluoroindan-1-one 98%
- 6020 4,6-DIFLUORO INDAN-1-ONE
- 6020 4,6-Difluoroindane-1-one
- 10037 4,6-Difluoro indane-1-one
- PS-6706
- 3-Bromothiophene-2-sulphonylchloride
- SY023543
- DTXSID60449557
- AKOS010641455
- FT-0645887
- HBVVKRYLYPANAE-UHFFFAOYSA-N
- SCHEMBL1225571
- MFCD04972815
- 4.6-difluoro-1-indanone
- CS-0001938
- EN300-115420
- A26843
- 162548-73-4
- AB21236
- AC-2272
- 1H-INDEN-1-ONE, 4,6-DIFLUORO-2,3-DIHYDRO-
- Y10204
- AM20030097
- Z814904836
- 4,6-difluoro-2,3-dihydro-inden-1-one
- 4,6-Difluoro-2,3-dihydro-1H-inden-1-one, 4,6-Difluoro-2,3-dihydro-1-oxo-1H-indene
- 4,6-Difluoro-1-indanone
-
- MDL: MFCD04972815
- Inchi: 1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2
- InChI Key: HBVVKRYLYPANAE-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC2C(CCC=21)=O)F
Computed Properties
- Exact Mass: 168.03900
- Monoisotopic Mass: 168.03867113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.362
- Boiling Point: 237.291 ℃ at 760 mmHg
- Flash Point: 89.925°C
- Refractive Index: 1.537
- PSA: 17.07000
- LogP: 2.09370
4,6-Difluoro-1-indanone Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
4,6-Difluoro-1-indanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02382-50g |
4,6-difluoro-2,3-dihydroinden-1-one |
162548-73-4 | 96% | 50g |
$1350 | 2023-09-07 | |
| Fluorochem | 209472-1g |
4,6-Difluoroindan-1-one |
162548-73-4 | 95% | 1g |
£185.00 | 2022-03-01 | |
| Fluorochem | 209472-5g |
4,6-Difluoroindan-1-one |
162548-73-4 | 95% | 5g |
£554.00 | 2022-03-01 | |
| Fluorochem | 209472-10g |
4,6-Difluoroindan-1-one |
162548-73-4 | 95% | 10g |
£831.00 | 2022-03-01 | |
| TRC | D446203-50mg |
4,6-Difluoro-1-indanone |
162548-73-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D446203-100mg |
4,6-Difluoro-1-indanone |
162548-73-4 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D446203-500mg |
4,6-Difluoro-1-indanone |
162548-73-4 | 500mg |
$ 135.00 | 2022-06-05 | ||
| Apollo Scientific | PC5481-250mg |
4,6-Difluoroindan-1-one |
162548-73-4 | 98% | 250mg |
£20.00 | 2023-01-05 | |
| Apollo Scientific | PC5481-1g |
4,6-Difluoroindan-1-one |
162548-73-4 | 98% | 1g |
£43.00 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1106895-25g |
4,6-difluoro-2,3-dihydro-1H-inden-1-one |
162548-73-4 | 95% | 25g |
$500 | 2024-07-23 |
4,6-Difluoro-1-indanone Suppliers
4,6-Difluoro-1-indanone Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4,6-Difluoro-1-indanone
Professional Introduction to 4,6-Difluoro-1-indanone (CAS No. 162548-73-4)
4,6-Difluoro-1-indanone, with the chemical formula C10H6FO2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its unique CAS number 162548-73-4, exhibits a distinct structural framework that makes it a valuable intermediate in the development of various therapeutic agents. The presence of fluorine atoms at the 4 and 6 positions introduces specific electronic and steric properties, which are highly beneficial in modulating the biological activity of derived molecules.
The indanone core of 4,6-Difluoro-1-indanone is a well-known scaffold in medicinal chemistry, known for its ability to engage with biological targets such as enzymes and receptors. The introduction of fluorine atoms into this scaffold enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further derivatization. Recent studies have highlighted the potential of fluorinated indanones in the design of novel antiviral and anticancer agents, leveraging their ability to improve pharmacokinetic profiles and binding affinity.
In recent years, researchers have been exploring the synthetic pathways to access fluorinated indanones more efficiently. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise functionalization at specific positions on the indanone ring. For instance, the Suzuki-Miyaura coupling has been employed to introduce fluorinated aryl groups into the indanone structure, providing a versatile tool for generating structurally diverse derivatives.
The pharmacological properties of 4,6-Difluoro-1-indanone have been extensively studied in academic and industrial settings. Preliminary in vitro experiments suggest that this compound exhibits inhibitory activity against certain kinases and proteases, which are implicated in various diseases. The fluorine atoms are believed to play a crucial role in enhancing these interactions by increasing the compound's binding affinity and reducing susceptibility to metabolic degradation.
Moreover, the structural flexibility of the indanone ring allows for further modifications, such as alkylation or acylation, which can fine-tune the biological activity of derived compounds. This adaptability makes 4,6-Difluoro-1-indanone a valuable building block for drug discovery campaigns targeting neurological disorders, inflammatory diseases, and infectious diseases. The growing interest in fluorinated heterocycles underscores their potential as pharmacophores in modern medicine.
The synthesis of 4,6-Difluoro-1-indanone typically involves multi-step organic transformations starting from commercially available precursors. A common route includes the Friedel-Crafts acylation of an indene derivative followed by selective fluorination using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride). These synthetic strategies have been optimized to ensure high yields and purity, making it feasible for large-scale production.
In conclusion, 4,6-Difluoro-1-indanone (CAS No. 162548-73-4) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological applications. The integration of advanced synthetic methodologies and computational modeling has further accelerated the discovery of novel derivatives with enhanced therapeutic properties. As our understanding of fluorinated compounds continues to evolve, it is anticipated that compounds like 4,6-Difluoro-1-indanone will play an increasingly significant role in addressing unmet medical needs.
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